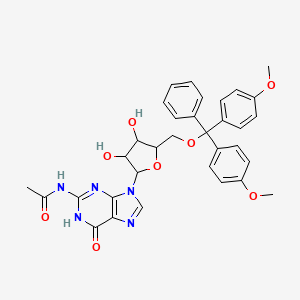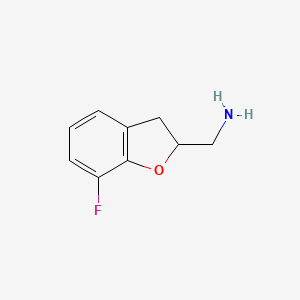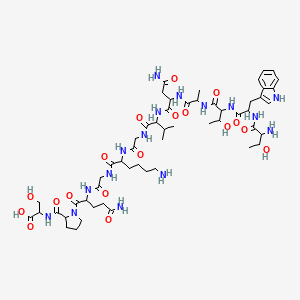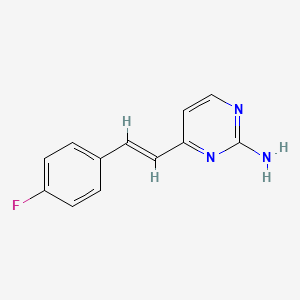
N-Acetyl-5'-dmt guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-5’-dmt guanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of an acetyl group at the N2 position and a dimethoxytrityl (DMT) group at the 5’ position. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-dmt guanosine typically involves the protection of the guanosine molecule with an acetyl group at the N2 position and a DMT group at the 5’ position. The process begins with the acetylation of guanosine using acetic anhydride in the presence of a base such as pyridine. This is followed by the protection of the 5’ hydroxyl group with the DMT group using dimethoxytrityl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of N-Acetyl-5’-dmt guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of solid-phase synthesis is common in industrial settings to facilitate the efficient production of oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5’-dmt guanosine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The DMT group can be removed and replaced with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are used to remove the DMT group.
Major Products Formed
Oxidation: Guanine derivatives.
Reduction: Guanosine with an amine group.
Substitution: Guanosine with different protective groups.
Scientific Research Applications
N-Acetyl-5’-dmt guanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-purity oligonucleotides for various applications.
Biology: Plays a role in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: Used in the development of diagnostic tools and therapeutic agents for neurological disorders.
Industry: Employed in the production of synthetic RNA and DNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Acetyl-5’-dmt guanosine involves its incorporation into oligonucleotides, where it serves as a building block. The acetyl and DMT groups protect the molecule during synthesis and are removed under specific conditions to yield the desired oligonucleotide. The compound interacts with various molecular targets, including enzymes involved in nucleic acid synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
N-Acetylguanosine: Similar in structure but lacks the DMT group.
5’-DMT-guanosine: Similar but lacks the acetyl group.
N2-Isobutyryl-5’-dmt guanosine: Another protected guanosine derivative with an isobutyryl group instead of an acetyl group.
Uniqueness
N-Acetyl-5’-dmt guanosine is unique due to the combination of the acetyl and DMT protective groups, which provide stability and facilitate the synthesis of high-purity oligonucleotides. This dual protection strategy is particularly useful in the synthesis of complex nucleic acid structures .
Properties
Molecular Formula |
C33H33N5O8 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42) |
InChI Key |
OMWQAGMMDYBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)

![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)

![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)



